molecular formula C22H19ClO4S2 B1666587 Benzobicyclon CAS No. 156963-66-5

Benzobicyclon

Cat. No. B1666587
M. Wt: 447 g/mol
InChI Key: VIXCLRUCUMWJFF-UHFFFAOYSA-N
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Description

Benzobicyclon is a novel paddy-bleaching herbicide that was discovered and developed by SDS Biotech K.K . It was registered in Japan in 2001 and launched in various combinations with excellent formulations . The compound is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure acting as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .


Synthesis Analysis

The synthesis of Benzobicyclon has been optimized considering several aspects: high crop safety, low environmental impact (low dosage, low water solubility, and low downward mobility in paddy soil, thereby preventing river and groundwater contamination), low fish and mammalian toxicity, and labor-saving (broad herbicidal spectrum, wide application windows, and long residual activity) .


Molecular Structure Analysis

Benzobicyclon has a unique molecular structure characterized by a bicyclooctane skeleton with a phenylthio-enol ether structure . The molecular formula of Benzobicyclon is C22H19ClO4S2 .

Scientific Research Applications

Herbicide Efficacy in Aquatic Environments

Benzobicyclon is explored as a herbicide for controlling invasive aquatic plants like giant salvinia (Salvinia molesta Mitchell). Studies have evaluated the activity of benzobicyclon in these environments, highlighting its potential in managing aquatic weed infestations (Mudge, 2016).

Weed Control in Rice Cultivation

Significant research has been conducted on benzobicyclon's role in rice cultivation. It has been found effective in controlling post-flood weeds in rice fields. The herbicide's efficacy depends on factors like spray deposition, adjuvants, and physicochemical properties (Brabham et al., 2019). Additionally, benzobicyclon is studied for its safety and tolerance in different rice cultivars, ensuring minimal impact on the crop itself (Young et al., 2017).

Environmental Persistence and Photolysis

The persistence and breakdown of benzobicyclon, especially its hydrolysate form, in aquatic systems like rice fields are crucial for understanding its environmental impact. Research shows how factors like light, dissolved organic matter, and soil properties influence the photolysis and degradation of benzobicyclon and its active forms in these ecosystems (Williams et al., 2018).

Development and Discovery of Benzobicyclon

The discovery and development of benzobicyclon as a novel herbicide offer insights into its chemical structure, mode of action, and application strategies. This research provides foundational knowledge for its application in agriculture, especially in rice cultivation (Komatsubara et al., 2009).

Soil and Water Safety

Understanding the behavior of benzobicyclon in soil and water systems is vital for assessing its safety and environmental impact. Studies on the adsorption-desorption behavior in different soils help in predicting its mobility and potential risks to groundwater and surface water (Rao et al., 2020).

properties

IUPAC Name

3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXCLRUCUMWJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057987
Record name Benzobicyclon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzobicyclon

CAS RN

156963-66-5
Record name Benzobicyclon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156963-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzobicyclon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzobicyclon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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